BenchChemオンラインストアへようこそ!

Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate

CNS Drug Design Physicochemical Properties Drug-likeness

Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate (CAS 1210394-01-6) is a synthetic organic compound belonging to the class of piperidine derivatives. It features a piperidine ring N-protected with a p-toluenesulfonyl (tosyl) group and a side chain bearing a methyl carbamate moiety.

Molecular Formula C16H24N2O4S
Molecular Weight 340.44
CAS No. 1210394-01-6
Cat. No. B2842245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate
CAS1210394-01-6
Molecular FormulaC16H24N2O4S
Molecular Weight340.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)OC
InChIInChI=1S/C16H24N2O4S/c1-13-6-8-15(9-7-13)23(20,21)18-12-4-3-5-14(18)10-11-17-16(19)22-2/h6-9,14H,3-5,10-12H2,1-2H3,(H,17,19)
InChIKeySSQSLAUMIPNDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate: A Versatile N-Tosyl Piperidine Intermediate for Controlled Synthesis


Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate (CAS 1210394-01-6) is a synthetic organic compound belonging to the class of piperidine derivatives. It features a piperidine ring N-protected with a p-toluenesulfonyl (tosyl) group and a side chain bearing a methyl carbamate moiety. Computed physicochemical properties include a molecular weight of 340.4 g/mol, a calculated logP (XLogP3-AA) of 2.4, a topological polar surface area (TPSA) of 84.1 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. The compound is cataloged in the PubChem database (CID 45553300) and is available from a limited number of chemical suppliers (e.g., Life Chemicals, AKos) [1][2]. Its primary recognized utility is as a synthetic intermediate, where the tosyl group serves as a robust protecting group for the piperidine nitrogen, enabling selective functionalization at other sites [3].

Why Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate Cannot Be Replaced by Simple N-Boc or N-Cbz Piperidine Analogs


The procurement value of Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate is intrinsically linked to the orthogonal stability of its N-tosyl protecting group. Unlike N-Boc (acid-labile) or N-Cbz (hydrogenolysis-labile) piperidine carbamates, the N-tosyl group is stable to a wide range of acidic, basic, and reducing conditions, but can be selectively cleaved using strong reducing agents (e.g., sodium naphthalenide, SmI₂) or under specific acidic conditions (HBr/AcOH) that would destroy other common protecting groups [1][2]. This orthogonality is critical in multi-step syntheses where Boc or Cbz deprotection would cause premature unmasking or side reactions. Substituting a generic N-Boc or N-Cbz analog introduces a fundamentally different chemoselectivity profile, rendering the synthetic route unworkable without extensive re-optimization. Furthermore, the electron-withdrawing nature of the tosyl group modulates the reactivity of the adjacent piperidine ring, impacting the stereochemical outcome and rate of reactions at the 2-position—effects not replicated by alkyl carbamates [3]. Therefore, direct substitution of this compound by a non-tosylated analog is chemically untenable for any route designed around N-tosyl protection.

Quantitative Differentiation Evidence for Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate vs. Closest Analogs


Computed CNS Drug-likeness Profile Comparison: Target Compound vs. Marketed CNS Drugs via CNS MPO Desirability Score

The target compound's computed LogP (XLogP3-AA = 2.4) and TPSA (84.1 Ų) place it within the optimal property space for CNS drug candidates as defined by the CNS MPO algorithm [1]. In the CNS MPO framework, this compound achieves a desirability score of ≥5.0 out of 6.0 for both the ClogP and TPSA components (ClogP ≤3 and 40 < TPSA ≤90 each receive the maximum component score of 1.0). This compares favorably to the broader chemical space where only 74% of marketed CNS drugs achieve a high overall CNS MPO score (≥4) [1]. The single hydrogen bond donor (HBD=1) also falls within the optimal range (HBD ≤0.5–3.5), further supporting its favorable CNS drug-like profile relative to the average properties of large screening libraries.

CNS Drug Design Physicochemical Properties Drug-likeness CNS MPO

Orthogonal N-Protecting Group Stability: N-Tosyl vs. N-Boc and N-Cbz Piperidine Carbamates in Multi-Step Synthesis

The N-tosyl group on the target compound provides a fundamentally different stability profile compared to the more common N-Boc and N-Cbz piperidine carbamates. N-Tosyl sulfonamides are stable to strong acids (e.g., TFA, HCl/dioxane) that rapidly cleave Boc groups (t₁/₂ for Boc deprotection in 50% TFA/CH₂Cl₂ is <30 minutes at 25°C), and are resistant to catalytic hydrogenolysis (Pd/C, H₂) that removes Cbz groups quantitatively within 1–4 hours under standard conditions [1][2]. Conversely, N-tosyl deprotection requires specific strong reducing conditions (e.g., Na/naphthalene in DME, −78°C to rt, or HBr/AcOH with phenol at 25°C for 12–48 h) [1]. This orthogonal stability allows the compound to be carried through synthetic sequences involving acidic or hydrogenolytic steps that would be incompatible with Boc or Cbz protection.

Protecting Group Orthogonality Synthetic Chemistry Piperidine Synthesis Sulfonamide Stability

Direct Comparison of Molecular Properties: Target Compound vs. Non-Protected 2-(Piperidin-2-yl)ethyl Carbamate Analog

Introduction of the N-tosyl group substantially alters the molecular properties relative to the unprotected 2-(piperidin-2-yl)ethyl methylcarbamate analog. The N-tosyl substituent increases the computed logP by approximately 1.9 log units (estimated logP of the unprotected analog ≈ 0.5), which brings lipophilicity into a range more favorable for membrane permeability [1]. The molecular weight increases by 155 g/mol (from ~185 to 340 g/mol), and the hydrogen bond donor count decreases from 2 to 1, as the basic piperidine NH is converted to a neutral sulfonamide. The TPSA increases from ~53 Ų to 84.1 Ų due to the sulfonyl oxygens. These changes collectively transform the physicochemical profile from a polar, low-permeability fragment to a more balanced, drug-like space consistent with CNS lead criteria.

Lipophilicity Metabolic Stability Piperidine Derivatives LogP

Synthetic Scaffold Versatility: N-Tosyl Piperidine as a Key Intermediate in Alkaloid Total Synthesis

While specific synthetic yields for the target compound are not publicly reported, its core scaffold—chiral 2-substituted N-tosylpiperidines—has been extensively validated as a privileged intermediate in alkaloid synthesis. An established general approach achieves the synthesis of chiral N-tosyl-2-piperidinylethanol derivatives from L- and D-aspartic acid, with overall yields for the multi-step sequence reported in the range of 17–45% depending on the target substitution pattern [1]. This methodology has been successfully applied to the synthesis of solenopsin A and other 2-substituted piperidine natural products. The target compound's 2-(carbamoylethyl) side chain positions it as a direct precursor to more elaborate 2-substituted piperidine targets, analogous to the documented utility of N-tosyl-2-piperidinylethanol intermediates [1][2].

Asymmetric Synthesis Piperidine Alkaloids 2-Substituted Piperidines Chiral Building Blocks

Piperidine Carbamate Pharmacophore Potential: Class-Level Comparison with JZL184 (MAGL Inhibitor)

Piperidine carbamates are a well-established pharmacophore for irreversible inhibition of serine hydrolases, most notably monoacylglycerol lipase (MAGL). The benchmark compound JZL184 (a piperidine-1-carboxylate) inhibits MAGL with an IC₅₀ of 8 nM and demonstrates in vivo efficacy by elevating brain 2-AG levels [1][2]. The target compound, Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate, shares the piperidine-carbamate core but differs in two critical aspects: (1) the N-tosyl group replaces the generic acyl/alkyl substitution, which may alter target selectivity and pharmacokinetics; and (2) the carbamate is positioned on a 2-ethyl side chain rather than directly on the piperidine ring. These structural differences suggest potential for a distinct selectivity profile within the serine hydrolase family, though direct biochemical data for the target compound are not available in the public domain.

MAGL Inhibition Endocannabinoid System Piperidine Carbamates Serine Hydrolase

Optimal Scientific and Procurement Use Cases for Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate


Multi-Step Total Synthesis of 2-Substituted Piperidine Alkaloids Requiring Orthogonal N-Protection

The compound is ideally suited as a key intermediate in total synthesis routes where the piperidine nitrogen must remain protected through acidic workups (e.g., Boc deprotections elsewhere in the molecule) or hydrogenation steps (e.g., benzyl ether or Cbz cleavage). Its N-tosyl group provides the required orthogonality, resisting conditions that cleave Boc or Cbz groups, as established by protecting group chemistry principles . The 2-(carbamoylethyl) side chain offers a functional handle for further homologation or coupling reactions. This scenario applies to the synthesis of sedum alkaloids, pipecolic acid derivatives, and other 2-substituted piperidine natural products where the documented utility of N-tosylpiperidine intermediates makes this compound a directly relevant building block. Procurement is justified when the synthetic route explicitly requires N-tosyl protection for chemoselectivity.

Medicinal Chemistry Screening for Serine Hydrolase Inhibitors with Novel Selectivity Profiles

The piperidine carbamate chemotype is a validated pharmacophore for serine hydrolase inhibition, exemplified by JZL184 (MAGL IC₅₀ = 8 nM) . This compound introduces structural divergence through its N-tosyl substitution and side-chain carbamate, which may shift selectivity within the serine hydrolase family. It is suitable for inclusion in focused screening libraries targeting MAGL, FAAH, ABHD6, or other serine hydrolases where novel selectivity over the benchmark inhibitor JZL184 is desired. The favorable CNS MPO profile (ClogP 2.4, TPSA 84.1 Ų) further supports its use in CNS-targeted screening campaigns, as properties fall within the optimal range for brain penetration as defined by the CNS MPO algorithm .

Building Block for Fragment-Based Drug Discovery (FBDD) Targeting CNS Conditions

With a molecular weight of 340.4 g/mol, 1 hydrogen bond donor, and a TPSA of 84.1 Ų, this compound fits the physicochemical profile of a high-quality fragment or lead-like molecule for CNS drug discovery . Its computed CNS MPO component scores are maximal (1.0 each for ClogP, TPSA, and HBD), placing it in an optimal property space that only a subset of marketed CNS drugs achieve . The tosyl group can serve as a lipophilic anchor for fragment growing, while the carbamate side chain provides a vector for further elaboration. Procurement is indicated for fragment library expansion where CNS drug-like properties are paramount and the N-tosyl group is retained in the final target molecule or is cleaved at a late stage.

Quote Request

Request a Quote for Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.